An In-Depth Technical Guide to 4,5-Dichloro-2-iodoaniline: Synthesis, Reactivity, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 4,5-Dichloro-2-iodoaniline: Synthesis, Reactivity, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Heavily Substituted Aniline Building Block
In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to the discovery and development of novel therapeutic agents. Halogenated anilines, in particular, serve as versatile and highly valuable building blocks, offering multiple points for diversification and fine-tuning of molecular properties. This guide provides a comprehensive technical overview of 4,5-Dichloro-2-iodoaniline (CAS Number: 220185-63-7 ), a tri-substituted aniline with significant potential for the synthesis of complex bioactive molecules.[1][2]
The unique arrangement of its substituents—two chlorine atoms and an iodine atom on the aniline core—presents a fascinating case for chemoselective transformations. The differential reactivity of the carbon-iodine versus the carbon-chlorine bonds in metal-catalyzed cross-coupling reactions allows for a stepwise and controlled elaboration of the molecular framework. This attribute makes 4,5-dichloro-2-iodoaniline a particularly attractive starting material for creating libraries of compounds in drug discovery campaigns, especially in the pursuit of kinase inhibitors and other targeted therapies where precise substituent placement is critical for potency and selectivity.[3] This document, intended for the practicing research scientist, will delve into the synthesis, key chemical properties, reactivity profile, and prospective applications of this important, yet under-documented, chemical intermediate.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and safety characteristics is the foundation of its effective and safe utilization in a laboratory setting. The key properties of 4,5-Dichloro-2-iodoaniline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 220185-63-7 | [1][2] |
| Molecular Formula | C₆H₄Cl₂IN | [1] |
| Molecular Weight | 287.91 g/mol | [1] |
| Physical Form | Solid | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |
Safety and Handling Information:
As a halogenated aromatic amine, 4,5-Dichloro-2-iodoaniline requires careful handling. The Globally Harmonized System (GHS) classifications indicate that it is a hazardous substance.
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Source:[2]
Standard personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[2]
Synthesis of 4,5-Dichloro-2-iodoaniline: A Practical Laboratory-Scale Protocol
The most direct and efficient reported method for the synthesis of 4,5-dichloro-2-iodoaniline is the regioselective iodination of the readily available starting material, 3,4-dichloroaniline. The use of an iodine/silver sulfate (I₂/Ag₂SO₄) system has been shown to provide the desired product in good yield.
Figure 1: Synthesis of 4,5-Dichloro-2-iodoaniline.
Experimental Protocol: Regioselective Iodination
This protocol is adapted from established methods for the iodination of chlorinated anilines.
Materials:
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3,4-Dichloroaniline
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Iodine (I₂)
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Silver Sulfate (Ag₂SO₄)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and protected from light, dissolve 3,4-dichloroaniline (1.0 eq) in dichloromethane.
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Addition of Reagents: To the stirred solution, add silver sulfate (Ag₂SO₄, 0.5 eq) followed by the portion-wise addition of iodine (I₂, 1.0 eq). The order of addition is generally not critical for this substrate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until consumption of the starting material is observed.
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Workup:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench excess iodine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4,5-dichloro-2-iodoaniline. A reported yield for this transformation is approximately 77%.
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Reactivity and Synthetic Utility: A Platform for Sequential Cross-Coupling
The primary synthetic value of 4,5-dichloro-2-iodoaniline lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The C–I bond is significantly more labile to oxidative addition to a Pd(0) catalyst than the C–Cl bonds. This reactivity difference allows for selective functionalization at the 2-position, leaving the two chloro-substituents intact for subsequent transformations under more forcing conditions.
Figure 2: Strategy for sequential cross-coupling reactions.
This stepwise approach is a powerful tool for building molecular complexity and accessing a diverse range of chemical structures from a single starting material.
Generalized Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
The following is an illustrative, generalized protocol for the selective coupling at the C-I position. Note: Specific conditions, including the choice of catalyst, ligand, base, and solvent, must be optimized for each specific substrate and coupling partner.
Materials:
-
4,5-Dichloro-2-iodoaniline
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Aryl or vinyl boronic acid (or boronate ester) (1.1 - 1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4,5-dichloro-2-iodoaniline, the boronic acid, the palladium catalyst, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by flash column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
While specific blockbuster drugs citing 4,5-dichloro-2-iodoaniline as a direct starting material are not prevalent in publicly accessible literature, its structural framework is highly relevant to the synthesis of kinase inhibitors. Many potent and selective kinase inhibitors feature a substituted aniline or anilino-heterocycle core that binds within the ATP-binding pocket of the target kinase.
The 2,4,5-trisubstitution pattern offered by this building block is particularly valuable for creating analogues of known drugs or for exploring new chemical space. For instance, numerous inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in anti-angiogenic cancer therapy, are based on anilino-quinazoline or anilino-pyrimidine scaffolds. The synthesis of these complex molecules often involves the coupling of a substituted aniline with a halogenated heterocycle.
By using 4,5-dichloro-2-iodoaniline, a medicinal chemist can introduce a specific group at the 2-position via a Suzuki or Sonogashira reaction and then use the resulting dichloroaniline intermediate to couple with a heterocyclic core. The remaining chloro-substituents can then be further functionalized or left as they are to occupy specific hydrophobic pockets in the kinase active site. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) around the aniline headgroup, which is crucial for optimizing potency and selectivity.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for 4,5-dichloro-2-iodoaniline are not widely available in public databases. However, based on the structure and data from analogous compounds such as 4-chloro-2-iodoaniline and 2,4-dichloroaniline, the following spectral characteristics can be predicted.
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¹H NMR: The spectrum would be expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton at C6 (ortho to the amino group) would likely appear more upfield than the proton at C3 (between the iodo and chloro substituents). The broad singlet for the -NH₂ protons would also be present, with its chemical shift being solvent-dependent.
-
¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The carbon bearing the iodine atom (C2) would be expected to appear at a characteristically low field (upfield) due to the heavy atom effect, a phenomenon observed in other iodo-aromatics.
-
Mass Spectrometry (EI): The mass spectrum would show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation would likely involve the loss of iodine and subsequent fragmentation of the dichloroaniline ring.
-
FT-IR Spectroscopy: The IR spectrum would feature characteristic N-H stretching bands for the primary amine group in the region of 3300-3500 cm⁻¹. Strong absorptions corresponding to C-Cl and C-I stretching, as well as aromatic C-H and C=C stretching vibrations, would also be present in the fingerprint region.
Conclusion
4,5-Dichloro-2-iodoaniline represents a highly functionalized and synthetically versatile building block for organic synthesis and medicinal chemistry. Its key strategic advantage lies in the differential reactivity of its halogen substituents, enabling a programmed and sequential approach to the construction of complex, multi-substituted aromatic compounds. While its direct application in marketed drugs is not yet widely documented, its potential for the synthesis of novel kinase inhibitors and other targeted therapies is clear. This guide provides the foundational knowledge for researchers to effectively synthesize, handle, and strategically employ this compound in their research and development endeavors, paving the way for the discovery of the next generation of bioactive molecules.
References
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